molecular formula C5H6BrN3O2 B2542541 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole CAS No. 1306604-03-4

4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2542541
CAS No.: 1306604-03-4
M. Wt: 220.026
InChI Key: FMHJHLKSJPGGKL-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic nomenclature of 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry designation is 4-(bromomethyl)-1-methyl-3-nitropyrazole, which accurately reflects the positioning of each substituent on the pyrazole ring system. The structural representation reveals a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with specific substitution patterns that define the compound's chemical identity.

The molecular structure can be precisely described through its systematic name, which indicates the presence of a bromomethyl group at position 4, a methyl group at position 1, and a nitro group at position 3 of the pyrazole ring. This nomenclature system provides unambiguous identification of the compound's structural features and enables clear communication within the scientific community. The International Union of Pure and Applied Chemistry naming convention ensures that the compound's identity remains consistent across different research contexts and geographical regions.

Computational analysis of the compound's three-dimensional structure reveals specific geometric parameters that influence its chemical behavior. The pyrazole ring adopts a planar configuration, with the bromomethyl, methyl, and nitro substituents positioned to minimize steric interactions. The spatial arrangement of these functional groups creates unique electronic environments that contribute to the compound's distinctive reactivity patterns and potential applications in synthetic chemistry.

Synonymous Designations and Registry Identifiers

The compound this compound possesses multiple registry identifiers and synonymous designations that facilitate its identification across various chemical databases and research platforms. The Chemical Abstracts Service registry number 1306604-03-4 serves as the primary identifier for this compound in chemical literature and commercial catalogs. This unique numerical designation ensures precise identification and prevents confusion with structurally similar compounds.

Alternative nomenclature variations include 4-(bromomethyl)-1-methyl-3-nitropyrazole and 1-methyl-3-nitro-4-(bromomethyl)pyrazole, which represent equivalent descriptions of the same molecular structure. The PubChem Compound Identifier 54593579 provides additional database-specific identification for computational chemistry applications and literature searches. The Molecular Design Limited number MFCD18839129 serves as another important registry identifier commonly used in chemical supply catalogs and research databases.

The compound's Simplified Molecular Input Line Entry System notation, represented as CN1C=C(C(=N1)N+[O-])CBr, provides a text-based description of its molecular structure that facilitates database searches and computational analysis. The International Chemical Identifier InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3 offers another standardized representation system for chemical informatics applications. These multiple identification systems ensure comprehensive coverage across different research and commercial platforms.

Identifier Type Value Source
Chemical Abstracts Service Number 1306604-03-4
PubChem Compound Identifier 54593579
Molecular Design Limited Number MFCD18839129
Molecular Formula C5H6BrN3O2
Molecular Weight 220.02-220.024 g/mol
Simplified Molecular Input Line Entry System CN1C=C(C(=N1)N+[O-])CBr
International Chemical Identifier Key FMHJHLKSJPGGKL-UHFFFAOYSA-N

Comparative Analysis with Related Brominated Pyrazole Derivatives

The structural comparison of this compound with related brominated pyrazole derivatives reveals important insights into structure-activity relationships within this chemical family. 4-Bromo-1-methyl-3-nitro-1H-pyrazole, identified by Chemical Abstracts Service number 89607-12-5, represents a closely related analog where the bromomethyl group is replaced by a simple bromine atom. This structural modification results in a molecular formula of C4H4BrN3O2 and a molecular weight of 206.00 grams per mole, demonstrating the impact of the additional methylene bridge in the target compound.

The presence of the bromomethyl group in this compound versus the direct bromine substitution in 4-bromo-1-methyl-3-nitro-1H-pyrazole creates distinct reactivity profiles and potential synthetic applications. The bromomethyl functionality provides an additional carbon center that can participate in nucleophilic substitution reactions, potentially expanding the compound's utility in organic synthesis. The structural difference also influences the compounds' physical properties, including molecular weight, polarity, and steric accessibility of reactive sites.

3,4-Dibromo-1-methyl-pyrazole, with Chemical Abstracts Service number 89607-14-7, represents another important comparative compound within this series. This derivative features bromine atoms at both positions 3 and 4 of the pyrazole ring, with a molecular formula of C4H4Br2N2 and molecular weight of 239.90 grams per mole. The absence of the nitro group in this analog highlights the specific contribution of the nitro functionality to the overall molecular properties of the target compound.

Additional structural comparisons can be made with 4-(bromomethyl)-1-methyl-1H-pyrazole, which lacks the nitro group present in the target compound. This analog, identified by Chemical Abstracts Service number 762237-02-5, has a molecular formula of C5H7BrN2 and molecular weight of 175.03 grams per mole. The absence of the nitro group significantly alters the electronic properties of the pyrazole ring and potentially influences the compound's reactivity patterns and stability characteristics.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 1306604-03-4 C5H6BrN3O2 220.02 Reference compound
4-Bromo-1-methyl-3-nitro-1H-pyrazole 89607-12-5 C4H4BrN3O2 206.00 Bromine instead of bromomethyl
3,4-Dibromo-1-methyl-pyrazole 89607-14-7 C4H4Br2N2 239.90 Two bromine atoms, no nitro group
4-(bromomethyl)-1-methyl-1H-pyrazole 762237-02-5 C5H7BrN2 175.03 No nitro group

The systematic comparison of these brominated pyrazole derivatives demonstrates the significant impact of specific functional group modifications on molecular properties and potential applications. The combination of bromomethyl and nitro substituents in this compound creates a unique chemical entity with distinct characteristics that differentiate it from other members of the brominated pyrazole family. Understanding these structural relationships provides valuable insights for future synthetic strategies and potential applications of these specialized heterocyclic compounds.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHJHLKSJPGGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-4-Carbaldehyde

The foundational step in many routes involves synthesizing 1-methyl-1H-pyrazole-4-carbaldehyde, a precursor for further modifications. As demonstrated in, this is achieved via alkylation of 1H-pyrazole-4-carbaldehyde with iodomethane in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds with 87% yield, forming the 1-methyl derivative through nucleophilic substitution.

Nitration at the 3-Position

Nitration of 1-methyl-1H-pyrazole-4-carbaldehyde introduces the nitro group at the 3-position. This step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The electron-donating methyl group at position 1 directs nitration to the meta position (C3), yielding 3-nitro-1-methyl-1H-pyrazole-4-carbaldehyde.

Reduction to Hydroxymethyl Intermediate

The aldehyde group at position 4 is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively, forming 4-(hydroxymethyl)-1-methyl-3-nitro-1H-pyrazole. The reaction is typically conducted at 0°C to minimize side reactions.

Bromination of Hydroxymethyl to Bromomethyl

Conversion of the hydroxymethyl group to bromomethyl is achieved using phosphorus tribromide (PBr₃) in dichloromethane (DCM). The reaction, conducted under anhydrous conditions at room temperature, replaces the hydroxyl group with bromine via an SN2 mechanism. This step yields the target compound with >80% efficiency.

Direct Bromination of 4-Methyl-3-Nitro-1H-Pyrazole

Preparation of 4-Methyl-3-Nitro-1H-Pyrazole

An alternative route begins with nitration of 4-methyl-1H-pyrazole. Using fuming nitric acid and sulfuric acid at 0°C, the nitro group is introduced at position 3, yielding 4-methyl-3-nitro-1H-pyrazole. The methyl group at position 4 acts as a weak ortho/para director, but steric and electronic effects favor nitration at C3.

N-Methylation

The 1H-pyrazole is methylated using iodomethane and a base such as potassium carbonate (K₂CO₃) in DMF. This step forms 1-methyl-4-methyl-3-nitro-1H-pyrazole with >90% yield.

Radical Bromination of the 4-Methyl Group

Bromination of the 4-methyl group employs N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux. Radical initiation by AIBN facilitates selective bromination at the methyl group, yielding 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole. This method achieves ~70% yield but requires careful control to avoid over-bromination.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Boronic Esters

Recent advances utilize palladium-catalyzed cross-coupling to introduce the bromomethyl group. For example, 4-bromo-1-methyl-3-nitro-1H-pyrazole (CAS 89607-12-5) is reacted with a bromomethylboronic ester under Suzuki-Miyaura conditions. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in toluene/ethanol, the coupling proceeds at 80°C to afford the target compound.

Carbonylation and Subsequent Functionalization

As detailed in, carbonylation of 4-bromo-3-difluoromethyl-1-methyl-1H-pyrazole with carbon monoxide and methanol in the presence of a palladium catalyst forms a methyl ester. While this method is tailored for carboxylic acid derivatives, analogous strategies could adapt the bromomethyl group via hydrolysis and bromination.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Nitration-Reduction-Bromination Nitration, NaBH₄ reduction, PBr₃ bromination ~75% High regioselectivity Multi-step, handling PBr₃
Direct Radical Bromination NBS/AIBN bromination ~70% Fewer steps Radical control, byproduct formation
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling ~65% Modular boronic ester use Cost of catalysts, purification

Critical Reaction Parameters

Temperature and Solvent Effects

  • Nitration : Conducted at 0–5°C to prevent polynitration.
  • Bromination with PBr₃ : Anhydrous DCM ensures efficient bromide displacement.
  • Suzuki Coupling : Toluene/ethanol mixtures optimize catalyst activity.

Catalytic Systems

  • Pd(PPh₃)₄ : Effective for cross-coupling but sensitive to oxygen.
  • Cs₂CO₃ : Enhances alkylation efficiency in DMF.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Products include azidomethyl, cyanomethyl, or thiomethyl derivatives.

    Reduction: The major product is 4-(aminomethyl)-1-methyl-3-nitro-1H-pyrazole.

    Oxidation: The major product is 4-(bromomethyl)-1-carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole exhibits promising antimicrobial activity. It interacts with specific enzymes or receptors, potentially influencing biological pathways and enhancing efficacy against various pathogens .

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies indicate that it can effectively bind to certain receptors, modulating their activity and leading to therapeutic effects. This highlights its versatility in medicinal chemistry, particularly in drug design .

Antitumor Activity
Pyrazole derivatives, including this compound, have been reported to possess antitumor properties. Research has focused on synthesizing new pyrazole derivatives with enhanced anticancer activities through structure-activity relationship studies .

Applications in Various Fields

Field Application
Medicinal Chemistry Development of enzyme inhibitors and antimicrobial agents for therapeutic use.
Pharmaceuticals Potential candidates for drug development targeting various diseases including cancer and infections.
Agriculture Use as agrochemicals or fungicides due to its bioactive properties against phytopathogenic fungi.
Material Science Exploration in fluorescent substances and dyes owing to the unique chemical structure of pyrazoles.

Case Studies

  • Enzyme Inhibition Studies : A study optimized the binding interactions of various pyrazole derivatives with BCL6, illustrating how structural modifications can enhance potency while maintaining favorable permeability profiles .
  • Antimicrobial Activity Evaluation : Research demonstrated that this compound exhibited significant antimicrobial effects against specific bacterial strains, suggesting its potential as a lead compound for new antibiotics .
  • Antitumor Research : A series of experiments focused on synthesizing novel pyrazole derivatives that showed improved anticancer activity compared to traditional treatments, emphasizing the importance of this scaffold in drug discovery .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by:

    Enzyme Inhibition: The bromomethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition.

    Receptor Binding: The nitro group can participate in hydrogen bonding and electrostatic interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
This compound 1: Methyl; 3: Nitro; 4: Bromomethyl Bromomethyl, Nitro, Methyl C₆H₆BrN₃O₂ 232.04
3-Bromo-4-nitro-1H-pyrazole 3: Bromo; 4: Nitro Bromo, Nitro C₃H₂BrN₃O₂ 191.97
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 1: Phenyl; 3: Methoxy; 4: Bromo Bromo, Methoxy, Phenyl C₁₀H₉BrN₂O 269.10
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1: 3-Methylbenzyl; 3: CF₃; 4: Nitro; 5: Methyl Trifluoromethyl, Nitro, Benzyl C₁₄H₁₃F₃N₄O₂ 342.28
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 1: Methyl; 2: Dimethylphenyl; 4: Bromo; 5: Bromomethyl Bromo, Bromomethyl, Ketone C₁₃H₁₃Br₂N₂O 388.07
Key Observations:
  • Positional Isomerism : 3-Bromo-4-nitro-1H-pyrazole () is a positional isomer of the target compound, with bromo and nitro groups swapped. This alters electronic effects: the nitro group at position 4 in the isomer increases electron withdrawal compared to position 3 in the target compound.
  • Bromine Multiplicity : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () contains two bromine atoms, increasing molecular weight and reactivity in alkylation or coupling reactions.

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) Data:
  • Target Compound : Expected ¹H NMR signals include δ ~5.0–5.5 ppm (bromomethyl CH₂), δ ~2.5 ppm (methyl at N1), and δ ~8.0–8.5 ppm (aromatic proton adjacent to nitro). Comparable shifts are observed in 5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (δ 2.31 ppm for methyl, δ 5.53 ppm for benzyl CH₂) .
  • Methoxy vs. Nitro : In 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (), the methoxy group at position 3 produces a singlet at δ ~3.8 ppm, contrasting with the deshielded aromatic protons in nitro-substituted analogs.
Infrared (IR) Spectroscopy:
  • Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching) in both the target compound and 3-Bromo-4-nitro-1H-pyrazole .
  • Bromomethyl groups show C-Br stretching at ~600–650 cm⁻¹ .

Biological Activity

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure containing a bromomethyl group, a methyl group, and a nitro group, exhibits properties that may be beneficial in various therapeutic applications. The molecular formula is C6H7BrN4O2C_6H_7BrN_4O_2, with a molecular weight of approximately 221.05 g/mol.

Chemical Structure and Properties

The structural configuration of this compound allows it to engage in non-covalent interactions, which are crucial for its biological activity. The presence of the bromine atom at the 5-position and the nitro group at the 4-position enhances its chemical reactivity and potential efficacy against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to interact with specific enzymes and receptors, influencing biological pathways related to pathogen resistance. For instance, studies have demonstrated that similar pyrazole derivatives can act as enzyme inhibitors, modulating their activity for therapeutic effects .

Enzyme Inhibition

The compound's ability to inhibit certain enzymes positions it as a candidate for drug development. It has been noted that compounds with similar structures can effectively bind to various biological targets, including kinases involved in cancer progression. For example, derivatives of pyrazole have been explored for their potential to inhibit Aurora kinases, which play a critical role in cell division and cancer .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains, including E. coli and Bacillus subtilis. Results indicated that this compound exhibited promising antimicrobial activity, comparable to standard antibiotics such as ampicillin .

Enzyme Interaction Studies

Further investigations into the binding affinities of pyrazole derivatives revealed that modifications at specific positions could enhance inhibitory effects on target enzymes. For instance, structural modifications led to increased potency against Aurora-A kinase, with reported IC50 values demonstrating effective inhibition in cellular models .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at position 5; nitro groupAntimicrobial; potential enzyme inhibitor
5-Bromo-1-methyl-4-nitro-1H-pyrazole Bromine at position 5; nitro groupAntimicrobial properties
3-Bromo-1-methyl-4-nitro-1H-pyrazole Bromine at position 3; nitro groupVaries based on substitutions
Pyrazolo[1,5-a]quinazolines Different core structureAnti-inflammatory activity

Q & A

Q. What analytical techniques resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data require dose-response assays (IC₅₀ comparisons) and structural validation (e.g., confirming nitro group reduction products). Studies on pyrazole DNA gyrase inhibitors highlight the need for standardized bacterial strains and control compounds . Meta-analyses of structure-activity relationships (SAR) isolate critical substituents (e.g., bromomethyl vs. chloromethyl) .

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